molecular formula C10H8N2 B13024189 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13024189
M. Wt: 156.18 g/mol
InChI Key: VROLQSYHDDONBZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed .

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used.

    Nitrosation: Nitrous acid is typically employed.

    Bromination and Iodination: Bromine and iodine in the presence of a suitable catalyst.

    Mannich Reaction: Formaldehyde and a secondary amine in acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. The compound binds to the ATP-binding site of these receptors, inhibiting their activity and thereby exerting its biological effects . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-ethynyl-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H8N2/c1-3-9-7-8-5-4-6-11-10(8)12(9)2/h1,4-7H,2H3

InChI Key

VROLQSYHDDONBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1N=CC=C2)C#C

Origin of Product

United States

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